1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide (CPCOC) is an organic compound belonging to the class of pyrrolidine carboxamides, commonly used in scientific research. It is a white crystalline powder, which is soluble in water and ethanol, and has a molecular weight of 261.6 g/mol. CPCOC is widely used in the synthesis of other compounds, and has been the focus of numerous scientific studies due to its potential applications in the pharmaceutical, agricultural, and biotechnological industries.
Scientific Research Applications
Synthesis and Biological Potential
A range of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide derivatives have been synthesized and their biological potential investigated. These derivatives have shown promise in various fields, including antioxidant activity, anti-HIV properties, and anti-inflammatory treatment. Notably, some compounds displayed antioxidant activity stronger than known antioxidants like ascorbic acid (Tumosienė et al., 2019). Additionally, certain derivatives are recognized as potential anti-HIV-1 agents, showing potential in medical research (Tamazyan et al., 2007).
Antimicrobial and Anticancer Applications
Derivatives of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide have also been synthesized with a focus on antimicrobial and anticancer activities. Some compounds demonstrated significant inhibition of bacterial and fungal growth, positioning them as potential candidates for drug development in combating microbial infections. Furthermore, derivatives have been evaluated for their potential as anticancer agents, highlighting the versatility of these compounds in medical research (Akbari et al., 2008).
Structural Analysis and Pharmaceutical Potential
The structure and conformation of solvated 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide derivatives have been studied extensively, revealing insights into their potential pharmaceutical applications. Detailed structural analysis through methods like X-ray diffraction analysis and molecular orbital methods has provided a deeper understanding of these compounds, paving the way for their optimized use in therapeutic contexts (Banerjee et al., 2002).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
For instance, some indole derivatives are known to inhibit certain enzymes, leading to changes in cellular metabolism .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have potent in vitro activities against certain pathogens .
Action Environment
Similar compounds, such as pyraclostrobin, have been shown to be stable in various environmental conditions .
properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNYTNHFICLHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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